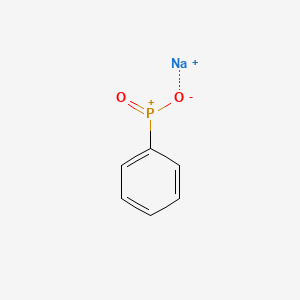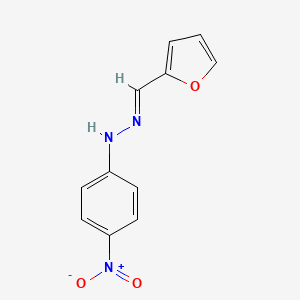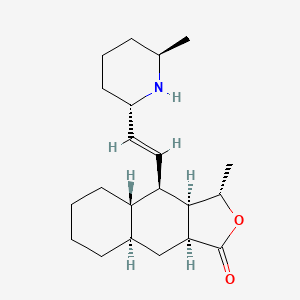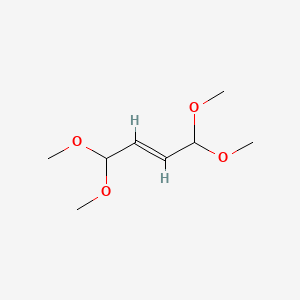
Sodium phenylphosphinate
描述
Sodium phenylphosphinate is a chemical compound with the molecular formula C6H6NaO2P. It appears as a white crystalline solid and is soluble in water and some organic solvents. This compound is used in various applications, including as a reducing agent, catalyst, and ligand in organic synthesis, as well as a flame retardant due to its phosphorus content .
准备方法
Sodium phenylphosphinate can be synthesized through several methods. One common synthetic route involves the reaction of phenylphosphinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization. Another method involves the reduction of phenylphosphonous dichloride with sodium borohydride in the presence of a suitable solvent .
Industrial production methods often involve the use of phenylphosphinic acid as a starting material, which is then neutralized with sodium hydroxide. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Sodium phenylphosphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylphosphonic acid using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to phenylphosphine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides to form corresponding phosphinate esters.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions are phenylphosphonic acid, phenylphosphine, and phosphinate esters, respectively .
科学研究应用
Sodium phenylphosphinate has a wide range of scientific research applications:
Chemistry: It is used as a reducing agent and catalyst in organic synthesis. It also serves as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used as a flame retardant in plastics and polymers, improving their fire resistance properties.
作用机制
The mechanism of action of sodium phenylphosphinate involves its ability to donate electrons, making it an effective reducing agent. In biochemical applications, it can interact with enzyme active sites, altering their activity. The molecular targets and pathways involved depend on the specific application, but generally, it affects redox reactions and enzyme catalysis .
相似化合物的比较
Sodium phenylphosphinate can be compared with other similar compounds such as sodium hypophosphite, sodium phosphinate, and sodium phosphite. These compounds share similar phosphorus-based structures but differ in their oxidation states and reactivity. This compound is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other phosphinates .
Similar Compounds
- Sodium hypophosphite
- Sodium phosphinate
- Sodium phosphite
This compound stands out due to its specific applications in organic synthesis and flame retardancy, which are not as prominent in the other similar compounds .
属性
IUPAC Name |
sodium;oxido-oxo-phenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5O2P.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H;/q;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJJPFYGIRKQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063402 | |
| Record name | Sodium phenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid | |
| Record name | Phosphinic acid, P-phenyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4297-95-4 | |
| Record name | Sodium phenylphosphinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004297954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphinic acid, P-phenyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium phenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium phenylphosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PHENYLPHOSPHINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YH1F4503C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper investigates various phosphorus compounds as potential heat stabilizers for PET. How does sodium phenylphosphinate compare to the other compounds tested in terms of its stabilizing effect?
A1: The research primarily focuses on comparing the stabilizing effects of different phosphorus compounds, including this compound, but it does not explicitly state the performance of this compound relative to the other compounds. The paper highlights that "under the conditions used for polymerization, the more efficient stabilizers were tributyl phosphate, phenylphosphonic acid and phenylphosphinic acid" []. Further research and direct comparisons are needed to determine the relative effectiveness of this compound as a heat stabilizer for PET.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl (2E)-2-[(4-bromo-2-fluorophenyl)hydrazono]propanoate](/img/structure/B1337001.png)





![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)




